molecular formula C18H18ClN5OS B2960586 N-(4-chlorobenzyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251558-20-9

N-(4-chlorobenzyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide

Cat. No.: B2960586
CAS No.: 1251558-20-9
M. Wt: 387.89
InChI Key: ILRADICPFYSGGU-UHFFFAOYSA-N
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Description

"N-(4-chlorobenzyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide" is a heterocyclic compound featuring a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety and a thioacetamide group linked to a 4-chlorobenzyl chain. The 4-chlorobenzyl group may enhance lipophilicity, influencing membrane permeability and metabolic stability .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5OS/c1-12-7-13(2)24(23-12)16-8-18(22-11-21-16)26-10-17(25)20-9-14-3-5-15(19)6-4-14/h3-8,11H,9-10H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRADICPFYSGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NCC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

To contextualize the properties of the target compound, we compare it with structurally related analogs from the 1,3,4-thiadiazole series () and discuss broader trends in heterocyclic chemistry. Key differences lie in the core heterocycle (pyrimidine vs. thiadiazole) and substituent effects.

Key Observations :

  • Core Heterocycle Impact : Thiadiazole-based compounds (5e, 5j) exhibit melting points between 132–140°C, whereas pyrimidine cores (as in the target compound) may display altered thermal stability due to increased aromaticity and molecular planarity. Pyrimidines often exhibit higher melting points than thiadiazoles due to stronger π-π stacking interactions .
  • Substituent Effects: The 4-chlorobenzyl group in 5e and 5j correlates with moderate-to-high yields (74–82%) and melting points >130°C, suggesting enhanced crystallinity compared to non-halogenated analogs (e.g., 5m with benzylthio: 85% yield, 135–136°C). The chlorine atom likely contributes to tighter crystal packing via halogen bonding or dipole interactions .
  • Synthetic Efficiency : Benzylthio derivatives (e.g., 5h, 5m) show higher yields (85–88%) than methylthio or ethylthio analogs (5f: 79%, 5l: 68%), possibly due to improved solubility during synthesis .
Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns, critical for solubility and stability, differ between thiadiazole and pyrimidine cores. Thiadiazoles in likely form N–H···O/N hydrogen bonds via acetamide groups, as observed in similar structures . The 3,5-dimethylpyrazole substituent could introduce steric hindrance, limiting hydrogen bonding compared to simpler phenoxy groups in compounds .

Methodological Insights
  • Structural Validation: The use of SHELX software () for crystallographic refinement ensures accurate bond-length and angle data for both the target compound and its analogs. For instance, SHELXL’s robust handling of high-resolution data is critical for resolving subtle structural differences between halogenated and non-halogenated derivatives .
  • Database Cross-Referencing : The Cambridge Structural Database (CSD) () provides a repository for comparing the target’s crystal parameters (e.g., unit cell dimensions) with those of thiadiazole analogs. As of 2002, the CSD contained >250,000 structures, enabling statistical analysis of trends in heterocyclic systems .

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